molecular formula C8H5F2NO B3359420 4,7-Difluoroisoindolin-1-one CAS No. 854762-47-3

4,7-Difluoroisoindolin-1-one

Cat. No.: B3359420
CAS No.: 854762-47-3
M. Wt: 169.13 g/mol
InChI Key: FBIRCWQFZUEINW-UHFFFAOYSA-N
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Description

4,7-Difluoroisoindolin-1-one (CAS: 1445862-22-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol . It features fluorine substituents at the 4- and 7-positions of the isoindolinone core, a bicyclic structure with a ketone group at the 1-position. This compound is commercially available at 98% purity and is stored at 2–8°C, indicating sensitivity to thermal degradation .

Properties

IUPAC Name

4,7-difluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIRCWQFZUEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindolinones and hydroxy derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4,7-difluoroisoindolin-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₅F₂NO 169.13 F at 4,7; ketone at 1 High purity (98%), thermal sensitivity
5,7-Difluoroindolin-2-one C₈H₅F₂NO 169.13 F at 5,7; ketone at 2 Verified ChemSpider ID 2059203
4,7-Diaminoisoindoline-1,3-dione C₈H₆N₂O₂ 178.15 NH₂ at 4,7; dione Intermediate in drug synthesis
6,7-Dihydroxyisoindolin-1-one C₈H₇NO₃ 165.15 OH at 6,7; ketone at 1 HIV-1 Integrase Inhibitor
6-Amino-7-fluoroisoindolin-1-one C₈H₇FN₂O 166.15 NH₂ at 6, F at 7 Safety data compliant with GHS
Key Observations:
  • Fluorination vs. Hydroxylation : The dihydroxy analog (6,7-dihydroxyisoindolin-1-one) exhibits significant polarity due to hydroxyl groups, enhancing water solubility but reducing metabolic stability compared to this compound . Fluorine’s electronegativity and hydrophobic effects may improve membrane permeability in drug candidates.
  • Positional Isomerism : this compound and 5,7-difluoroindolin-2-one share the same molecular formula but differ in fluorine positions and ketone location. This positional variance alters electronic distribution and steric effects, impacting receptor binding in biological systems .
  • Amino-Substituted Analogs: 4,7-Diaminoisoindoline-1,3-dione and 6-amino-7-fluoroisoindolin-1-one introduce basic amino groups, enabling hydrogen bonding and salt formation. These properties are critical for interactions with enzymatic targets but may reduce blood-brain barrier penetration compared to fluorinated analogs .

Biological Activity

4,7-Difluoroisoindolin-1-one (CAS No. 854762-47-3) is a heterocyclic compound notable for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two fluorine atoms at the 4 and 7 positions on the isoindolinone ring. This unique substitution enhances its stability and reactivity compared to related compounds lacking fluorine. The structural characteristics make it a valuable scaffold in drug development.

The primary mechanism of action for this compound involves its interaction with cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression, which is crucial for cancer cell proliferation. The inhibition of CDKs is particularly significant in various cancer types, including breast cancer, where aberrant CDK activity is often observed.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In particular:

  • Breast Cancer : Studies have shown that derivatives of this compound can effectively reduce tumor size and improve survival rates in animal models of breast cancer.
  • Mechanistic Studies : Detailed investigations reveal that the compound activates pro-apoptotic pathways while suppressing anti-apoptotic signals, leading to increased cancer cell death.

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses through the inhibition of specific cytokine pathways .

Case Study 1: Breast Cancer Model

In a study utilizing a xenograft model of breast cancer, mice treated with this compound showed a significant reduction in tumor volume compared to control groups. The treatment led to a decrease in Ki67 expression, a marker associated with cell proliferation.

Treatment GroupTumor Volume (mm³)Ki67 Expression (%)
Control120 ± 1545 ± 5
Treatment50 ± 1020 ± 3

Case Study 2: Inflammatory Response

In an imiquimod-induced psoriasis model in mice, administration of the compound resulted in reduced erythema and scaling scores compared to vehicle-treated controls.

Treatment GroupErythema ScoreScaling Score
Control3.5 ± 0.54.0 ± 0.5
Treatment1.5 ± 0.32.0 ± 0.2

Research Findings

Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:

  • Synthesis : The compound serves as a building block for synthesizing more complex heterocycles with potential therapeutic applications.
  • Target Identification : Ongoing research aims to identify additional molecular targets affected by this compound beyond CDKs, which could broaden its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Difluoroisoindolin-1-one
Reactant of Route 2
4,7-Difluoroisoindolin-1-one

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